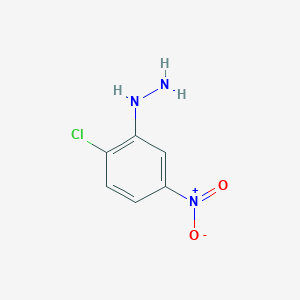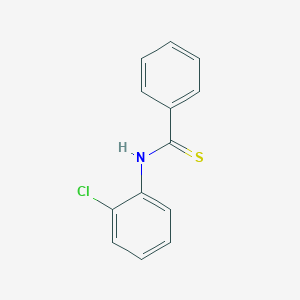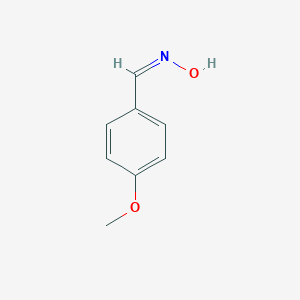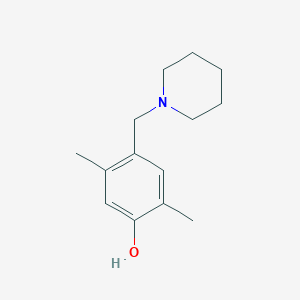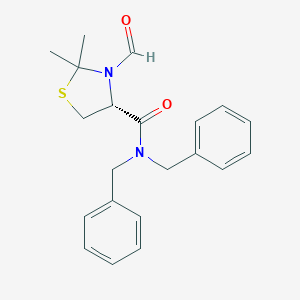
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with a thiazolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolidine ring and subsequent functionalization. One common method involves the reaction of a thiazolidine precursor with benzylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to its targets, while the formyl group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring instead of a thiazolidine ring.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure combined with benzyl and formyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H24N2O2S |
|---|---|
Poids moléculaire |
368.5g/mol |
Nom IUPAC |
(4R)-N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2)23(16-24)19(15-26-21)20(25)22(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
Clé InChI |
WEGSMPARZOTVNB-IBGZPJMESA-N |
SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
SMILES isomérique |
CC1(N([C@@H](CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
SMILES canonique |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)
![2-[(5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420210.png)
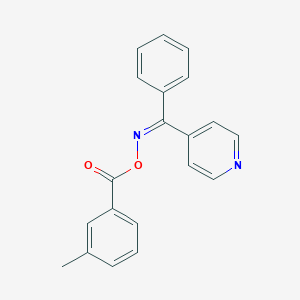
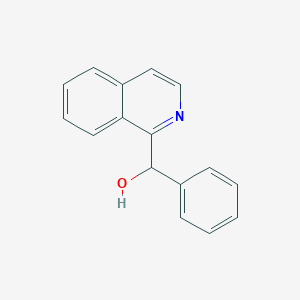
![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)
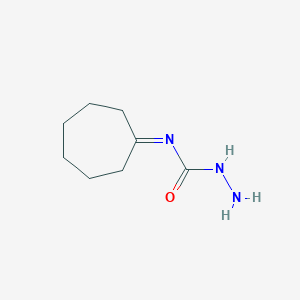

![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)
